Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- is a synthetic organic compound with the CAS number 2246771-83-3. It is characterized by its complex structure, which includes a butanamide backbone and a boron-containing dioxaborolane moiety. This compound is primarily used in scientific research and has not been approved for pharmaceutical or food applications.
Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- falls under the category of amides in organic chemistry. Its molecular formula is C18H27BFNO, indicating that it contains carbon, hydrogen, boron, fluorine, nitrogen, and oxygen.
The synthesis of Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- typically involves several steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- can be represented by its SMILES notation: O=C(CC(C)(C)N(C(C)(C)C)c1ccc(c(c1)F)B(O)(O)C(C)(C)C)
.
Key structural features include:
Butanamide can participate in various chemical reactions typical for amides:
Reactions involving this compound often require careful control of reaction conditions to ensure selectivity and yield. The presence of both reactive amide and boron functionalities can lead to diverse reactivity patterns.
The mechanism of action for Butanamide involves its interaction with biological targets or other chemical species. While specific biological mechanisms are not well documented due to its limited use outside research settings:
Further studies are required to elucidate specific mechanisms involving this compound in biological contexts.
Relevant analyses often include:
Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- has potential applications in:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3